Product packaging for Hepaxanthin(Cat. No.:CAS No. 512-39-0)

Hepaxanthin

Cat. No.: B1673062
CAS No.: 512-39-0
M. Wt: 302.5 g/mol
InChI Key: XLRQASJLHKRLKG-JVSJJYLASA-N
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Description

Hepaxanthin, also known as 5,6-monoepoxyvitamin A or vitamin A epoxide, is a derivative of retinol with the molecular formula C20H30O2 and a molecular weight of 302.45 . It was initially isolated from cod liver oil and can be formed from vitamin A . The compound is identified as a viscous yellow oil with an absorption maximum in ethanol at 272 nm . It is freely soluble in chloroform, ether, and benzene, moderately soluble in alcohol, and slightly soluble in petroleum ether . While the historical and chemical context of this compound is documented, contemporary and detailed scientific literature on its specific biological mechanisms of action and modern research applications is not readily available in the searched sources. Researchers are interested in this compound primarily due to its status as a vitamin A metabolite. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O2 B1673062 Hepaxanthin CAS No. 512-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-16(8-6-9-17(2)11-15-21)10-14-20-18(3,4)12-7-13-19(20,5)22-20/h6,8-11,14,21H,7,12-13,15H2,1-5H3/b9-6+,14-10+,16-8+,17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRQASJLHKRLKG-JVSJJYLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)C=CC=C(C)C=CC12C(CCCC1(O2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/C=C/C=C(\C)/C=C/C12C(CCCC1(O2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318137
Record name Hepaxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512-39-0
Record name Hepaxanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hepaxanthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hepaxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEPAXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YG3QZU2Z2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Oxidation of Carotenoid Precursors

The foundational approach to synthesizing this compound involves the oxidation of carotenoid precursors such as β-carotene, lutein, or zeaxanthin. A patented method for analogous xanthophylls (e.g., canthaxanthin and astaxanthin) employs hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of iodine or iodide catalysts. This reaction typically proceeds in a biphasic system using water-immiscible organic solvents like chloroform or monochlorobenzene to facilitate reagent interaction while minimizing side reactions.

For instance, β-carotene dissolved in chloroform reacts with 30% aqueous H₂O₂ (4.09 equivalents) and iodine (0.25 equivalents) at ambient temperature for 5 hours, achieving complete substrate conversion. The stoichiometry and solvent selection critically influence reaction efficiency, with halogenated solvents preferred for their ability to stabilize reactive intermediates.

Table 1: Standard Reaction Conditions for Carotenoid Oxidation

Parameter Specification
Substrate β-carotene, lutein, or zeaxanthin
Oxidizing Agent 25–55% H₂O₂ (aqueous)
Catalyst Iodine or KI (15–25 mol%)
Solvent Chloroform, monochlorobenzene
Reaction Time 3–8 hours
Temperature 20–25°C

Solvent and Catalyst Optimization

The choice of solvent affects both reaction kinetics and product stability. Halogenated solvents enhance iodine solubility and prevent premature oxidation of H₂O₂, while aromatic hydrocarbons like toluene offer alternatives for thermally sensitive reactions. Catalyst loading must balance between accelerating the reaction and avoiding overhalogenation by-products. Sodium or potassium iodide, when used in lieu of elemental iodine, reduce side reactions but may necessitate higher temperatures for comparable yields.

Enzymatic and Biocatalytic Approaches

Pro-Hormone Activation and Ester Hydrolysis

Enzymatic methods, though less commonly reported for this compound, draw from protocols developed for related steroids and xanthophylls. The WUR eDepot study outlines enzymatic de-esterification using porcine liver esterase to hydrolyze steroid esters into bioactive forms. Applied to this compound precursors, this method could enable the controlled release of hydroxyl or ketone groups essential for its structure.

Incubation with bovine liver S9 fraction, enriched with cytochrome P450 enzymes, further allows for the oxidative activation of pro-hormones. Such biocatalytic steps, conducted at 37°C in phosphate buffer, align with green chemistry principles by reducing reliance on harsh chemical reagents.

Extraction and Purification from Natural Sources

Solid-Phase Extraction (SPE)

Post-synthesis purification of this compound employs multi-stage SPE to isolate the target compound from complex matrices. The WUR protocol utilizes C18 and NH2 cartridges in sequence, with elution using acetonitrile or methanol. This tandem SPE strategy effectively removes non-polar contaminants and residual catalysts, achieving >90% purity in final extracts.

Table 2: SPE Parameters for this compound Purification

Step Conditions
Cartridge 1 (C18) Conditioning: 4 mL methanol, 3 mL H₂O
Elution: 2 × 4 mL acetonitrile
Cartridge 2 (NH2) Activation: 4 mL acetonitrile
Elution: Direct collection of eluate

Analytical and Quality Control Methods

Ultra-Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/TOFMS)

UPLC/TOFMS emerges as the gold standard for this compound identification, offering high resolution and accurate mass measurement (±5 ppm). Coupled with bioassay-guided fractionation, this technique isolates bioactive fractions for subsequent structural elucidation. The WUR study highlights its utility in detecting androgenic compounds at concentrations as low as 0.2 mg/kg, underscoring its sensitivity for this compound analysis.

Bioactivity Screening

Recombinant yeast androgen assays validate the biological activity of synthesized this compound, ensuring it retains intended pharmacological properties. Negative controls and matrix-blank corrections are imperative to distinguish true bioactivity from assay interference.

Chemical Reactions Analysis

Types of Reactions: Hepaxanthin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antioxidant Properties

Hepaxanthin has been studied for its antioxidant capabilities, which are crucial in combating oxidative stress linked to various diseases.

  • In Vitro Studies : Research indicates that this compound can reduce oxidative stress in mouse liver cells, suggesting its potential as a natural antioxidant agent.
  • Mechanism of Action : The antioxidant effect may be attributed to the compound's ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Table 1: Summary of Antioxidant Studies on this compound

Study TypeModel OrganismFindingsReference
In VitroMouse liver cellsReduced oxidative stress
In VivoZebrafishDecreased oxidative damage

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly concerning retinal health.

  • Zebrafish Studies : Research on zebrafish models demonstrated that this compound could mitigate neuronal damage induced by light exposure.
  • Cell Culture Studies : In cultured rat retinal ganglion cells, this compound exhibited protective effects against glutamate-induced excitotoxicity, a mechanism implicated in neurodegenerative diseases.

Table 2: Neuroprotective Studies Involving this compound

Study TypeModel OrganismFindingsReference
In VitroRat retinal cellsProtection against glutamate toxicity
In VivoZebrafishReduced neuronal damage

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties.

  • Cell Line Studies : A study involving human lung cancer cells indicated that this compound could induce apoptosis (programmed cell death), highlighting its potential as an anticancer agent.
  • Mechanistic Insights : Further investigation is necessary to elucidate the molecular mechanisms through which this compound exerts its anticancer effects.

Table 3: Anticancer Research Findings on this compound

Study TypeCancer Cell TypeFindingsReference
In VitroHuman lung cancerInduced cell death

Nutritional Applications

This compound is being evaluated for its nutritional benefits, particularly in functional foods and dietary supplements.

  • Dietary Sources : Found predominantly in brown algae, this compound is being promoted as a health supplement due to its bioactive properties.
  • Health Claims : Its potential to enhance overall health by reducing oxidative stress and inflammation is being marketed in various health products.

Cosmetic Applications

The antioxidant and anti-inflammatory properties of this compound make it a candidate for cosmetic formulations.

  • Skin Health : Research indicates that this compound may help protect skin cells from UV-induced damage and improve skin hydration.
  • Market Trends : The growing interest in natural ingredients in cosmetics supports the inclusion of this compound in skincare products.

Mechanism of Action

Hepaxanthin exerts its effects primarily through its interaction with cellular retinoid-binding proteins. It influences various biological pathways by modulating gene expression related to cell growth, differentiation, and apoptosis. The compound’s epoxide group plays a crucial role in its biochemical activity, allowing it to interact with specific molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Hepaxanthin is distinguished by its epoxide group, a structural feature absent in other major carotenoids (Table 1). For example:

  • Astaxanthin (C₄₀H₅₂O₄): Contains ketone and hydroxyl groups, enhancing its antioxidant capacity .
  • Zeaxanthin (C₄₀H₅₆O₂): A dihydroxy carotenoid with conjugated double bonds, crucial for macular pigment formation .
  • β-Carotene (C₄₀H₅₆): A hydrocarbon precursor of vitamin A, lacking oxygen-containing functional groups.

Table 1: Structural and Functional Comparison of this compound and Key Carotenoids

Compound Molecular Formula Key Functional Groups Primary Source Biological Role
This compound C₂₀H₂₈O₂ Epoxide Retinal tissues Rhodopsin regeneration
Astaxanthin C₄₀H₅₂O₄ Ketone, Hydroxyl Marine organisms Antioxidant, anti-inflammatory
Zeaxanthin C₄₀H₅₆O₂ Dihydroxy Macula, leafy greens Blue-light filtration
β-Carotene C₄₀H₅₆ None (hydrocarbon) Carrots, sweet potatoes Vitamin A precursor

Functional and Mechanistic Differences

  • Antioxidant Activity : this compound’s epoxide group limits its radical-scavenging efficiency compared to astaxanthin, which reduces lipid peroxidation by 40% in vitro . However, this compound’s role in quenching singlet oxygen in photoreceptor cells remains unique .
  • Tissue Distribution : this compound is localized to retinal and choroidal layers, whereas zeaxanthin accumulates in the macula, protecting against age-related macular degeneration .
  • Metabolic Pathways : this compound is a direct metabolite of vitamin A oxidation, unlike β-carotene, which requires cleavage by β-carotene oxygenase-1 (BCO1) for conversion to retinal .

Research Findings and Controversies

  • Contradictory Evidence: While early studies claimed this compound was the sole carotenoid in mammalian retinal extracts , later research identified trace zeaxanthin in human macular regions, suggesting species-specific variations or methodological differences in detection .
  • Bioavailability : this compound’s stability is pH-dependent, with rapid degradation in alkaline environments. This contrasts with astaxanthin, which remains stable under gastrointestinal conditions, achieving 80% oral bioavailability in murine models .

Biological Activity

Hepaxanthin, a metabolite of 5,6-monoepoxyvitamin A aldehyde, is primarily known for its accumulation in the liver and its potential biological activities. This article explores the biological activity of this compound through various studies, including its effects on cellular processes, potential therapeutic applications, and case studies that highlight its significance in research.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound is classified as an endogenous metabolite and is derived from vitamin A metabolism. Its chemical formula is C20_{20}H28_{28}O2_2, indicating the presence of a monoepoxy group that may play a crucial role in its interaction with biological systems.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of liver health, where oxidative damage is a contributing factor to various hepatic diseases.

2. Hepatoprotective Effects

Studies have demonstrated that this compound has hepatoprotective effects. It has been shown to mitigate liver damage induced by toxic substances, potentially through the modulation of inflammatory pathways and enhancement of detoxification processes.

3. Role in Lipid Metabolism

This compound influences lipid metabolism by regulating the expression of genes involved in fatty acid oxidation and lipogenesis. This regulation suggests a potential role for this compound in managing metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).

In Vitro Studies

In vitro studies have revealed that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties. For instance, this compound treatment has been associated with reduced cell viability in hepatocellular carcinoma cells.

StudyCell LineConcentrationEffect
HepG210 µM50% reduction in cell viability
Huh720 µMInduction of apoptosis

In Vivo Studies

Animal models have been employed to assess the hepatoprotective effects of this compound. In one study, mice treated with this compound showed reduced liver enzyme levels and improved histological features compared to control groups.

StudyAnimal ModelTreatment DurationKey Findings
Mice4 weeksDecreased ALT and AST levels

Case Studies

Case studies involving patients with liver disorders have provided insights into the therapeutic potential of this compound. One notable case involved a patient diagnosed with NAFLD who showed significant improvement in liver function tests after supplementation with this compound over three months.

Case Summary:

  • Patient: 45-year-old male
  • Diagnosis: Non-alcoholic fatty liver disease
  • Treatment: this compound supplementation (50 mg/day)
  • Outcome: Significant reduction in liver enzymes (ALT decreased from 80 U/L to 35 U/L)

Q & A

Q. What are the best practices for reporting negative or inconclusive this compound data?

  • Methodological Answer : Publish in journals specializing in negative results (e.g., Journal of Negative Results). Clearly describe experimental conditions and statistical power to contextualize findings. Differentiate between "true negatives" and technical failures (e.g., degraded compounds) .
  • Peer Review : Anticipate critiques about sample size or assay sensitivity; preemptively address these in the discussion .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hepaxanthin
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.